4-Ethyl-2-nitroaniline

Description

Historical Context and Evolution of Nitroaniline Research

The scientific investigation of anilines and their derivatives began in the 19th century, a period marked by significant progress in organic chemistry, particularly in the synthesis of dyes. smolecule.com Simple nitroanilines, such as 2-nitroaniline (B44862) and 4-nitroaniline (B120555), were among the aromatic compounds studied extensively since the late 1800s. sigmaaldrich.com The introduction of additional functional groups, such as alkyl substituents, onto the aniline (B41778) ring became a focus of research in the 20th century, driven by the need for molecules with tailored reactivity for applications in polymers and pharmaceuticals. sigmaaldrich.com This evolution led to the synthesis and characterization of a vast array of substituted anilines, including 4-Ethyl-2-nitroaniline, as chemists sought to understand how different substitution patterns influence the physical and chemical properties of the parent molecule.

Foundational Principles of Aromatic Nitro-Amino Chemistry

Aromatic nitro-amino compounds are characterized by the presence of at least one nitro group (—NO₂) and one amino group (—NH₂) attached to an aromatic ring. nih.govnih.gov The chemistry of these molecules is dictated by the interplay of these two functional groups.

A fundamental reaction in this class of compounds is the reduction of the nitro group to a primary amine, which is a key step in the synthesis of many diamines used in polymers and pharmaceuticals. researchcommons.org This transformation is typically achieved through catalytic hydrogenation or by using reducing metals in an acidic medium. tandfonline.com The synthesis of aromatic nitro compounds, including nitroanilines, commonly involves the direct nitration of a substituted benzene (B151609) ring using a mixture of concentrated nitric acid and sulfuric acid. smolecule.comrsc.org

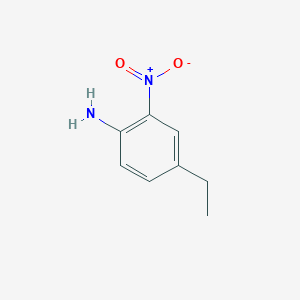

Positioning this compound within Substituted Aniline Scholarship

This compound is a disubstituted aniline derivative. Its formal IUPAC name is 4-ethyl-2-nitrobenzenamine. nih.gov It is structurally distinguished by an ethyl group (—C₂H₅) at the para-position (position 4) and a nitro group (—NO₂) at the ortho-position (position 2) relative to the primary amino group (—NH₂).

This specific arrangement of substituents gives this compound its unique chemical character. The electron-donating ethyl group at the para-position and the electron-withdrawing nitro group at the ortho-position create a distinct electronic environment on the aromatic ring, influencing its reactivity and physical properties.

In academic research, this compound is often studied as a model compound or used as a versatile intermediate in organic synthesis. smolecule.com A common method for its preparation involves the controlled nitration of 4-ethylaniline (B1216643). smolecule.com The presence of reactive functional groups allows for further chemical transformations. For instance, the amino group can be diazotized and coupled to form various azo dyes, while the nitro group can be reduced to an amine, opening pathways to the synthesis of substituted diamines and various heterocyclic compounds like pyrazoles and pyrimidines. smolecule.com

Detailed Research Findings

The academic interest in this compound is primarily focused on its synthesis, characterization, and utility as a building block in organic chemistry.

Physicochemical Properties

This compound is a yellow crystalline solid. smolecule.com Its properties are well-documented in chemical literature and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | smolecule.comnih.gov |

| Molecular Weight | 166.18 g/mol | smolecule.comnih.gov |

| Appearance | Yellow crystalline solid | smolecule.com |

| Melting Point | 102-104 °C | smolecule.com |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 3663-35-2 | nih.gov |

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound. While detailed spectra are found in specialized databases, the characteristic features can be summarized.

| Spectroscopy Type | Characteristic Data | Source(s) |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), aromatic protons, and the amine protons (a broad singlet) are expected. The exact chemical shifts depend on the solvent used (e.g., CDCl₃). | spectrabase.com |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including two for the ethyl group and six for the aromatic ring. | rsc.org |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and alkyl groups, and strong asymmetric and symmetric stretching of the N-O bonds in the nitro group. | nih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (166.18 g/mol ) is observed, along with characteristic fragmentation patterns. | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQAPQLDPWSAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290997 | |

| Record name | 4-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-35-2 | |

| Record name | 4-Ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 2 Nitroaniline and Analogous Structures

Direct Synthesis of 4-Ethyl-2-nitroaniline

The most direct route to this compound involves the nitration of an ethyl-substituted aniline (B41778) precursor. The success of this synthesis hinges on controlling the regioselectivity of the nitration reaction.

The primary strategy for synthesizing this compound is the electrophilic aromatic substitution of 4-ethylaniline (B1216643). A common approach involves the use of a nitrating mixture, typically composed of nitric acid and a strong acid catalyst like sulfuric acid. However, the strong activating and ortho-, para-directing nature of the amino group (-NH2) can lead to challenges, including over-nitration and the formation of undesired isomers or oxidation byproducts. wikipedia.orgresearchgate.net

To circumvent these issues, a widely employed strategy is the temporary protection of the highly activating amino group. This is often achieved by converting the amine to an amide, for instance, an acetanilide, through reaction with acetic anhydride (B1165640). prepchem.commagritek.comazom.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled nitration.

One documented procedure for the synthesis of this compound begins with the protection of 4-ethylaniline. prepchem.com 4-Ethylaniline is treated with acetic anhydride to form N-(4-ethylphenyl)acetamide. This intermediate is then subjected to nitration using 70% nitric acid at a controlled low temperature (10-13°C). prepchem.com Following the nitration step, the protecting acetyl group is removed via acid hydrolysis with concentrated hydrochloric acid. The final product, this compound, is then isolated after neutralization, with reported yields around 69%. prepchem.com

Another approach involves the oxidation of aromatic amines using in situ-formed performic acid, generated from formic acid and hydrogen peroxide. acs.org This method has been applied to various substituted anilines, including 4-ethylaniline, successfully yielding the corresponding nitro compounds. acs.org

The nitration of 4-ethylaniline is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. The outcome of the reaction is governed by the directing effects of the substituents already present on the ring: the amino group (or its protected form) and the ethyl group.

Both the amino (-NH2) and ethyl (-CH2CH3) groups are activating and ortho-, para-directing. libretexts.org In 4-ethylaniline, the para position relative to the ethyl group is occupied by the amino group. The amino group is a much stronger activating group than the ethyl group, meaning it has a greater influence on the position of the incoming electrophile (the nitronium ion, NO2+).

The amino group strongly directs the incoming nitro group to its ortho and para positions. Since the para position is already blocked by the ethyl group, the primary sites for substitution are the two ortho positions relative to the amine (positions 2 and 6). The ethyl group, being bulkier than a hydrogen atom, can exert some steric hindrance, which may slightly favor substitution at the less hindered position. However, the primary product of the nitration of 4-ethylaniline is this compound, where the nitro group is positioned ortho to the amino group and meta to the ethyl group. prepchem.com

When the amino group is protected as an acetamido group (-NHCOCH3), it remains an ortho-, para-director but its activating strength is moderated. This moderation prevents the formation of tarry oxidation products often seen with the direct nitration of highly activated anilines. wikipedia.orgresearchgate.net The mechanism still proceeds via the generation of the nitronium ion from the nitrating agent, which then attacks the electron-rich aromatic ring. The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, then loses a proton to restore aromaticity, yielding the final nitrated product. youtube.com Maintaining low temperatures during the reaction is crucial to favor the formation of the para-product (relative to the directing group) and minimize side reactions. youtube.com

Synthesis of Chemically Related Nitroaniline Derivatives

The synthesis of nitroaniline derivatives extends beyond direct nitration and includes various techniques to introduce alkyl, alkoxy, and other functional groups, leading to a diverse range of chemical structures.

N-alkylation of nitroanilines is a key method for producing precursors for many bioactive molecules and heterocycles. sci-hub.se These reactions can be achieved through several pathways.

One approach is the reductive alkylation of a nitroaniline with a ketone or aldehyde in the presence of hydrogen and a hydrogenation catalyst (e.g., platinum on alumina). google.com This one-pot process combines the reduction of the nitro group and the alkylation of the resulting amine. Another method involves the direct N-alkylation of anilines with alcohols. For instance, 2-nitroaniline (B44862) can be alkylated with benzyl (B1604629) alcohol using an iridium catalyst to yield N-benzyl-2-nitroaniline. acs.org

A different strategy employs ortho-quinone methides for the N-alkylation of unprotected anilines, including those with electron-withdrawing groups like 2-nitroaniline, using a pentafluorophenol (B44920) catalyst. acs.org Research has also demonstrated the N-alkylation of various nitrogen-containing compounds, including anilines, using alkyl halides in acetonitrile (B52724) with cesium fluoride-celite as a solid base. researchgate.net Furthermore, a one-pot synthesis of N-substituted amines from nitrobenzene (B124822) can be achieved using glycerol (B35011) as a hydrogen source, catalyzed by a RuCl3/PPh3 system. ionike.com

A notable method for the regioselective ring nitration of N-alkyl anilines uses tert-butyl nitrite (B80452) (TBN). sci-hub.se This reaction produces N-nitroso N-alkyl nitroanilines, which can then be converted into N-alkyl nitroanilines via denitrosation with HCl in methanol. sci-hub.se

Table 1: Selected N-Alkylation Methodologies for Nitroanilines and Related Compounds

| Substrate | Alkylating/Reacting Agent | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| p-Nitroaniline | Ketone / Hydrogen | Hydrogenation catalyst (e.g., Pt/Al2O3) | N,N'-dialkyl-p-phenylenediamine | google.com |

| 2-Nitroaniline | Benzyl alcohol | [IrCl2Cp*]2 / tBuOK | N-benzyl-2-nitroaniline | acs.org |

| 2-Nitroaniline | Diol derivatives (forms ortho-quinone methide) | Pentafluorophenol | N-alkylated aniline | acs.org |

| Nitrobenzene | Alcohol / Glycerol | RuCl3 / PPh3 / K2CO3 | N-substituted amine | ionike.com |

| N-Alkyl anilines | tert-Butyl nitrite (TBN) | TBN, then HCl/MeOH | N-Alkyl nitroaniline | sci-hub.se |

Condensation reactions are powerful tools for building complex molecules, particularly heterocycles, from nitroaniline precursors. These reactions often involve the nitroaniline condensing with another molecule, followed by cyclization.

A prominent example is the synthesis of quinoxalines through the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. beilstein-journals.org In this process, the alcohol serves as the hydrogen donor and the nitroarene acts as the hydrogen acceptor. The reaction proceeds through the oxidation of the diol to a dicarbonyl intermediate, condensation with the 2-nitroaniline, reduction of the nitro group, and subsequent intramolecular condensation and aromatization to form the quinoxaline (B1680401) ring system. beilstein-journals.org Various substituted 2-nitroanilines can be used, reacting well with diols to produce the corresponding quinoxaline derivatives in moderate to good yields. beilstein-journals.org

Another significant condensation reaction involves the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. This catalyst- and additive-free method proceeds via a sequential imine condensation–isoaromatization pathway. beilstein-journals.org While this method builds aniline derivatives, it showcases a condensation-aromatization strategy relevant to substituted aniline synthesis.

The Skraup reaction is a classic method that utilizes nitroanilines for the synthesis of quinolines. For example, 6-ethyl-1,10-phenanthroline can be prepared from this compound, which first undergoes a Skraup reaction with glycerol to form a substituted nitroquinoline, followed by reduction and a subsequent Skraup reaction. gfschemicals.com Similarly, substituted quinolines can be formed from 4-methyl-2-nitroaniline (B134579) and various ketones or aldehydes. gfschemicals.com

Achieving regioselectivity is critical when introducing multiple substituents. A notable advancement in this area is the one-step regioselective synthesis of 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy groups. uj.edu.plresearchgate.net This method is based on a nucleophilic aromatic substitution (ArSN) reaction, specifically a transetherification at the C-5 position (para to the nitro group). uj.edu.plresearchgate.net

The process typically starts with a 4,5-dialkoxy-2-nitroaniline, such as 4,5-dimethoxy-2-nitroaniline. The alkoxy group at the C-5 position is selectively replaced by a different alkoxy group from an alcohol that serves as both the reactant and the solvent. uj.edu.pl The reaction is highly regioselective because the C-5 position is activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the C-2 position. The alkoxy group at C-4 is not replaced. This protocol has been used to synthesize a variety of unsymmetrically substituted 2-nitroanilines with good to excellent yields (50-92%). uj.edu.plresearchgate.net

These nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines are valuable intermediates. They can be used in subsequent reactions, such as the Buchwald-Hartwig amination, to create more complex molecules like phenazines. researchgate.netacs.orgsemanticscholar.org

Table 2: Regioselective Transetherification of 4,5-Dimethoxy-2-nitroaniline

| Reactant Alcohol (R-OH) | Product (5-Alkoxy-4-methoxy-2-nitroaniline) | Yield (%) | Ref. |

|---|---|---|---|

| Ethanol | 5-Ethoxy-4-methoxy-2-nitroaniline | 86 | uj.edu.pl |

| Propan-1-ol | 4-Methoxy-5-propoxy-2-nitroaniline | 88 | uj.edu.pl |

| Butan-1-ol | 5-Butoxy-4-methoxy-2-nitroaniline | 92 | uj.edu.pl |

| Pentan-1-ol | 4-Methoxy-5-(pentyloxy)-2-nitroaniline | 91 | uj.edu.pl |

| Hexan-1-ol | 5-(Hexyloxy)-4-methoxy-2-nitroaniline | 89 | uj.edu.pl |

Catalytic Methodologies in Nitroaniline Synthesis

The synthesis of nitroanilines often involves the selective reduction of a nitro group in dinitroaromatic compounds. This transformation requires sophisticated catalytic systems to achieve high chemo- and regioselectivity, preventing the over-reduction to diamines or the formation of undesired byproducts. For a compound like this compound, a key synthetic route would be the selective reduction of one nitro group in a precursor like 2,4-dinitroethylbenzene. Advanced catalytic methodologies are central to the efficiency and viability of such syntheses.

Advanced Catalytic Systems for Nitroaromatic Transformations

The selective reduction of one nitro group in a dinitroaromatic compound is a challenging but crucial industrial process. The development of advanced catalytic systems aims to provide high activity, selectivity, and stability under mild and environmentally benign conditions. Research has spanned from traditional noble metal catalysts to innovative photocatalytic and noble-metal-free systems.

Noble Metal-Based Catalysts

Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are widely studied for the hydrogenation of nitroaromatics. researchgate.net Their effectiveness often depends on the choice of support material and the presence of promoters or co-catalysts.

For the selective reduction of dinitrobenzenes to nitroanilines, a key strategy involves modifying noble metal catalysts to control their activity. For instance, the combination of a noble metal hydrogenation catalyst (like palladium chloride or platinum oxide) with iron or an iron salt in an acidic medium has been shown to produce high yields of the corresponding nitroaniline from a dinitrobenzene precursor. google.com This process can be isomer-specific; when a dinitrobenzene has a halogen ortho to one nitro group and para to the other, the ortho nitro group is selectively reduced. google.com

Ruthenium-based catalysts have also demonstrated high selectivity. A Ru-SnOₓ/Al₂O₃ catalyst was developed for the hydrogenation of m-dinitrobenzene (m-DNB) to m-nitroaniline (m-NAN). mdpi.com While Ru/TiO₂ showed higher initial activity, its selectivity towards m-NAN was lower. The addition of tin oxide (SnOₓ) to the alumina-supported ruthenium catalyst significantly improved its activity while maintaining high selectivity (>97%) to the desired mono-nitro product. mdpi.com The catalyst also exhibited good stability and reusability without significant metal leaching or particle aggregation. mdpi.com

| Catalyst | Support | Conversion (%) | Selectivity to m-NAN (%) | Reaction Time (h) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Ru | TiO₂ | 53 | 85.7 | 0.5 | 2142.7 |

| Ru | Al₂O₃ | 99 | 97.5 | 5 | 39.2 |

| Ru-SnOₓ | Al₂O₃ | 99 | >97 | 2.5 | 79.2 |

Bimetallic and Core-Shell Nanocatalysts

The synergy between two different metals in bimetallic catalysts can lead to enhanced performance compared to their monometallic counterparts. The electronic and geometric effects arising from the interaction of the two metals can improve both catalytic activity and selectivity. In bimetallic systems, it's often observed that higher-activity metal atoms donate electrons to lower-activity ones, creating electron-rich regions that can facilitate the reaction. rsc.org For example, in Au-Pd/rGO catalysts used for reducing p-nitroaniline, the bimetallic system showed the highest activity due to smaller particle size and electronic effects between gold and palladium. rsc.orgrsc.org

Silver-based bimetallic catalysts have also been explored. A Pd-Ag nanocatalyst was identified as optimal for the tandem reductive amination of nitroaromatic compounds. rsc.org For the selective reduction of the nitro group while preserving other functionalities, silver-cerium dioxide core-shell nanocomposites have proven highly efficient. rsc.org

Photocatalytic Systems

Photocatalysis represents a green and sustainable approach, utilizing light as the energy source to drive chemical reactions under mild conditions. rsc.org Titanium dioxide (TiO₂), particularly the rutile form, has been reported as a highly efficient and selective photocatalyst for the hydrogenation of nitroaromatics using alcohol as a hydrogen source. acs.org Under photoirradiation, rutile TiO₂ can produce corresponding anilines with almost quantitative yields, outperforming other forms like anatase or P25 TiO₂. acs.org The Ti³⁺ sites on the rutile surface act as adsorption sites for nitroaromatics and trapping sites for photo-generated electrons, facilitating rapid and selective hydrogenation. acs.org

More recently, earth-abundant plasmonic photocatalysts have been developed. A catalyst based on copper-iron-sulfide (CuFeS₂) nanocrystals can achieve fast and selective reduction of nitroarenes using visible light and a hydrogen donor like hydrazine, eliminating the need for noble metals, high pressure, or high temperature. nih.gov This system operates through a combination of photothermal effects and the generation of hot holes and electrons. nih.gov

Noble-Metal-Free and Non-Metal Catalysts

The high cost and low abundance of noble metals have driven research towards cheaper and more sustainable alternatives. Catalysts based on transition metals like iron, cobalt, and copper are promising. nih.gov Iron oxides, cobalt oxides, and copper sulfides have been investigated as noble metal-free catalysts for nitroarene reduction. nih.gov

A significant advancement is the development of metal-free catalysts. Phosphorus-doped carbon nanotubes (P-CNTs) have been successfully used for the reduction of nitroaromatics. rsc.org The unique structure of P-CNTs allows them to adsorb and activate hydrogen molecules. The synergistic effect of acidic and basic sites on the catalyst enhances H₂ activation, enabling the selective reduction of the nitro group even in challenging substrates like dinitrobenzene, without affecting other functional groups. rsc.orgrsc.org

| Catalyst Type | Example System | Key Features & Findings | Reference |

|---|---|---|---|

| Noble Metal | Ru-SnOₓ/Al₂O₃ | High selectivity (>97%) for m-nitroaniline from m-dinitrobenzene; SnOₓ promoter enhances activity. | mdpi.com |

| Noble Metal + Promoter | PdCl₂ + Fe | High yield and selectivity in converting dinitrobenzenes to nitroanilines in an acidic medium. | google.com |

| Bimetallic | Au–Pd/rGO | Synergistic effect enhances catalytic activity compared to monometallic counterparts. | rsc.org |

| Photocatalyst | Rutile TiO₂ | Quantitative yields of anilines from nitroaromatics under photoirradiation with alcohol as H-source. | acs.org |

| Plasmonic Photocatalyst | CuFeS₂ NCs | Uses visible light and hydrazine; avoids noble metals and harsh conditions. High turnover frequencies. | nih.gov |

| Non-Metal Catalyst | P-doped Carbon Nanotubes (P-CNTs) | Metal-free system; selectively reduces nitro groups in compounds like dinitrobenzene. | rsc.orgrsc.org |

Reaction Mechanisms and Chemical Transformations Involving 4 Ethyl 2 Nitroaniline

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The ethyl group is a weak activating group and an ortho-, para-director. The directing effects of these substituents on 4-Ethyl-2-nitroaniline determine the position of incoming electrophiles.

The presence of the potent activating amino group, despite the deactivating nitro group, renders the aromatic ring of this compound susceptible to electrophilic attack. smolecule.com The positions ortho and para to the amino group (positions 3 and 5) are the most activated sites for electrophilic substitution. However, the position ortho to the large ethyl group (position 3) may experience steric hindrance. Therefore, electrophilic substitution is most likely to occur at position 5.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a second nitro group onto the ring.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

The synthesis of this compound itself can be achieved through the nitration of ethylaniline using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of a strong electron-withdrawing group, such as a nitro group, is typically required for SNAr to occur. tandfonline.com In this compound, the nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to it (positions 1 and 3).

A specific type of SNAr is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom in nitroaromatics by a carbanion bearing a leaving group. organic-chemistry.org This reaction is highly regioselective, with substitution occurring at the positions ortho and para to the nitro group. organic-chemistry.org For 4-substituted nitroarenes, VNS typically occurs only at the position ortho to the nitro group. organic-chemistry.org In the case of this compound, this would correspond to position 3. VNS reactions have been utilized for the amination and hydroxylation of nitroarenes. acs.org

Reduction Mechanisms of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatics, including this compound. This conversion is significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, opening up different synthetic pathways. masterorganicchemistry.com

The chemical reduction of nitroanilines is a thermodynamically favorable process, but it often faces a significant kinetic barrier, necessitating the use of a catalyst. rsc.org Nanocatalytic systems have emerged as highly effective catalysts for this transformation due to their high surface area and reactivity. researchgate.net

Various nanocatalysts have been employed for the reduction of nitroanilines, with silver (Ag) and gold (Au) nanoparticles being the most extensively studied. rsc.org Other metal nanoparticles, including copper (Cu), platinum (Pt), palladium (Pd), and cobalt-based nanoparticles, have also shown significant catalytic activity. rsc.orgacs.org These nanoparticles are often supported on materials like polymers, silica (B1680970), or carbon to enhance their stability and reusability. researchgate.net

For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been demonstrated to be efficient heterogeneous magnetic nanocatalysts for the reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555). nih.gov Similarly, CoMn2O4 nanoparticles immobilized on a lignin-supported matrix have shown good catalytic activity in the reduction of 2-nitroaniline. rsc.orgrsc.org The catalytic efficiency often increases as the size of the nanoparticles decreases. acs.org

The reduction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH4) in an aqueous medium. rsc.orgresearchgate.netrsc.org The nanocatalyst provides a surface for the transfer of electrons from the reducing agent to the nitro group. rsc.org

Table 1: Examples of Nanocatalytic Systems for Nitroaniline Reduction

| Nanocatalyst | Support | Reductant | Substrate | Key Findings | Reference |

|---|---|---|---|---|---|

| CuFe2O4 NPs | None (magnetic) | NaBH4 | 2-Nitroaniline, 4-Nitroaniline | High catalytic activity and reusability. nih.gov | nih.gov |

| CoMn2O4 NPs | Lignin supported on FPS | NaBH4 | 2-Nitroaniline, 4-Nitrophenol (B140041) | Good catalytic activity and simple catalyst retrieval. rsc.orgrsc.org | rsc.orgrsc.org |

| Ag NPs | Magnetic Fe2O3 | NaBH4 | 4-Nitrophenol, 2-Nitrophenol, 4-Nitroaniline | Good catalytic activity and reusability for multiple cycles. acs.org | acs.org |

| Pt-Ni alloy NPs | None | NaBH4 | 4-Nitrophenol, 2-Nitrophenol, 4-Nitroaniline | Higher catalytic activity than monometallic Pt or Ni catalysts. acs.org | acs.org |

| Co(II) complex | None | NaBH4 | 4-Nitroaniline, 4-Nitrophenol | Effective reduction with pseudo-first-order kinetics. researchcommons.org | researchcommons.org |

The catalytic reduction of nitroanilines, such as 4-nitroaniline, using NaBH4 is often found to follow pseudo-first-order kinetics with respect to the nitroaniline concentration, as the concentration of NaBH4 is in large excess. rsc.orgresearchcommons.org The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of the nitroaniline and the appearance of the corresponding diamine product. nih.govrsc.org

The rate constant (k) of the reaction can be determined from the slope of the linear plot of ln(Ct/C0) versus time, where C0 is the initial concentration and Ct is the concentration at time t. rsc.orgresearchcommons.org The catalytic activity can also be expressed as the activity parameter (k' = k/M), where M is the mass of the catalyst. rsc.org

Thermodynamic studies of the dissolution of nitroanilines in various solvent systems provide insights into the energetics of the process. For example, the dissolution of 4-nitroaniline in ethanol-water mixtures has been shown to be an endothermic process, with solubility increasing with temperature. aksaray.edu.tr The Gibbs energy, enthalpy, and entropy of dissolution can be calculated from solubility data at different temperatures using the van't Hoff and Gibbs equations. aksaray.edu.tr Such analyses reveal that the transfer processes can be either enthalpy- or entropy-driven depending on the solvent composition. aksaray.edu.tr

The reduction of a nitro group to an amine is a six-electron reduction process. nih.gov This transformation can proceed through different pathways, often involving several intermediates.

One proposed mechanism involves the sequential formation of a nitroso derivative, followed by a hydroxylamino intermediate, which is then further reduced to the amine. nih.govR-NO2 → R-NO → R-NHOH → R-NH2

The reduction can occur via a radical mechanism involving single electron transfers or through a series of two-electron steps, equivalent to hydride transfers. nih.gov The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamino derivative is typically much faster than the initial reduction of the nitro group. nih.gov

In catalytic hydrogenation, the process is believed to begin with the interaction of molecular hydrogen with the metal catalyst, forming activated hydrogen species on the catalyst surface. orientjchem.org The nitro compound then interacts with these active sites, and the adsorbed molecule is sequentially reduced by the surface-adsorbed hydrogen. Finally, the resulting amine is displaced from the catalyst surface. orientjchem.org

The reduction can also be achieved using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.comunacademy.com This method is a classic approach for the synthesis of anilines from nitroarenes. youtube.com

Oxidation Reactions of Anilines and Nitroanilines

The oxidation of anilines can lead to a variety of products, including azoxybenzenes and nitrobenzenes, depending on the reaction conditions and the nature of the oxidant. nih.gov The selective oxidation of anilines to nitroarenes is a valuable synthetic transformation. researchgate.netmdpi.com

While the oxidation of electron-rich anilines is well-studied, the oxidation of electron-deficient anilines, such as nitroanilines, can be more challenging and may require harsh reaction conditions. acs.org Several reagents have been developed for this purpose, including:

m-Chloroperbenzoic acid (m-CPBA): This reagent has been used for the oxidation of various anilines to nitroarenes. researchgate.netmdpi.com

Sodium perborate (B1237305) (NaBO3·4H2O): In acetic acid, this oxidant can convert anilines with electron-withdrawing groups to the corresponding nitro compounds. mdpi.com

Hypofluorous acid (HOF): Generated in situ from fluorine and water in acetonitrile (B52724), HOF has been shown to be a powerful oxidant for electron-deficient anilines. acs.org

Peracetic acid: Anhydrous solutions of peracetic acid can also be used to oxidize substituted anilines to their nitro derivatives. mdpi.com

The oxidation of anilines can also be influenced by the presence of a base. For example, the selective oxidation of substituted anilines to either azoxybenzenes or nitroaromatics can be controlled by adjusting the strength of the base used in the reaction with hydrogen peroxide as the oxidant. nih.gov A mild base tends to favor the formation of azoxybenzenes, while a stronger base promotes the synthesis of nitroaromatics. nih.gov

In the context of this compound, intramolecular oxidation has been observed under specific conditions. For instance, upon collisional activation in mass spectrometry, protonated N-alkyl-2-nitroanilines can undergo intramolecular oxidation of the alkyl chain by the ortho nitro group. nih.gov

Intramolecular Oxidation Processes

Intramolecular oxidation of N-alkyl-2-nitroanilines, including this compound, has been observed under specific conditions, particularly during collisional activation in mass spectrometry. nih.gov When protonated N-ethyl-2-nitroaniline is subjected to collisional activation, it undergoes dissociation, leading to the elimination of a molecule with a mass of 60 (C₂H₄O₂), corresponding to acetic acid, and a less abundant loss of water (H₂O). nih.gov

The proposed mechanism for this unusual oxidation involves the transfer of an oxygen atom from the nitro group to the alkyl chain. nih.gov Density Functional Theory (DFT) calculations on the related N-propyl-2-nitroaniline support a process where the protonated molecule undergoes a proton shift to the nitro group. nih.gov This initiates an intramolecular oxidation of the N-alkyl chain, which is accompanied by the reduction of the nitro group. nih.gov This process can lead to the formation and subsequent elimination of an alkanoic acid that has the same number of carbon atoms as the alkyl chain. nih.gov For N-ethyl-2-nitroaniline, this would result in the elimination of acetic acid. nih.gov

A competing reaction pathway involves the transfer of a hydroxyl group from the reduced nitro group (now a hydroxylamine (B1172632) derivative) to the carbonyl group of an intermediate, ultimately leading to the elimination of the corresponding alkanoic acid. nih.gov In this case, the nitro group is completely reduced to an amine. nih.gov These intramolecular redox reactions are significant as they represent a gas-phase chemical transformation where the nitro group acts as an internal oxidizing agent for the alkyl side chain. nih.gov

It is worth noting that the cyclization of certain substituted nitroanilines can lead to the formation of indazoles. For instance, the synthesis of 6-nitro-1H-indazole is achieved through the diazotization and subsequent decomposition of the diazonium salt of 2-methyl-5-nitroaniline. thieme-connect.de While this specific example does not involve this compound, it highlights a relevant intramolecular reaction pathway for substituted nitroanilines.

Derivative Formation through Specific Chemical Modifications

N-nitrosation is a significant chemical transformation for aromatic amines, including this compound. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the amino group. The process is typically carried out using nitrosating agents such as nitrous acid (HNO₂), which can be generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. google.comhumanjournals.com

The reaction of secondary aromatic amines with nitrosating agents generally leads to the formation of N-nitrosamines. sci-hub.se In an acidic medium, these N-nitrosamines can undergo further reactions. nih.gov For N-alkyl-N-nitrosoaniline derivatives, an acid-catalyzed intramolecular rearrangement, known as the Fischer-Hepp rearrangement, can occur, typically resulting in the formation of the 4-nitroso C-derivative. sci-hub.se

The nitrosation of anilines is an electrophilic attack by the nitrosonium ion (NO⁺) with the displacement of a proton. google.com The position of attack is influenced by electron availability and steric effects. google.com For this compound, the amino group is the primary site for nitrosation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations of Electronic and Molecular Structures

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. thaiscience.infochemrxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy. chemrxiv.org Methods like the B3LYP exchange-correlation functional are commonly used to compute molecular geometries, electronic properties, and vibrational frequencies for nitroaniline derivatives. researchgate.netresearchgate.netindexcopernicus.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Ethyl-2-nitroaniline, the process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found.

A key structural feature in 2-nitroaniline (B44862) derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). acs.orgjyu.fiscispace.comnih.gov This interaction creates a stable six-membered ring, significantly influencing the molecule's conformation. acs.orgjyu.fiscispace.com This hydrogen bond tends to lock the amino and nitro groups in a nearly coplanar arrangement with the benzene (B151609) ring. researchgate.net The molecule of 2-ethyl-5-nitroaniline, an isomer, is reported to be nearly planar. nih.gov Consequently, the optimized geometry of this compound is expected to feature a largely planar structure, especially concerning the aromatic ring and the nitro and amino substituents. The ethyl group's conformation (rotations around the C-C bonds) would represent the main source of conformational variability, though its impact on the core planar structure is likely minimal.

Table 1: Expected Key Geometric Features of this compound

| Feature | Description | Expected Characteristic |

| Intramolecular H-Bond | Interaction between the amino (-NH₂) and ortho-nitro (-NO₂) groups. | Formation of a stable six-membered ring, enhancing planarity. |

| Dihedral Angles | Torsion angles between the -NO₂ and -NH₂ groups relative to the benzene ring. | Small angles, indicating a high degree of coplanarity. |

| Molecular Shape | Overall three-dimensional structure. | The core aromatic and substituent structure is expected to be nearly planar. nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info For nitroaniline derivatives, the HOMO is typically localized over the benzene ring and the electron-donating amino group, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. DFT calculations on related N-alkyl-4-nitroanilines show that increasing the alkyl chain length can decrease the optical gap, implying enhanced reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. The region of highest electron density available for donation. | Localized on the aniline (B41778) ring and amino group, indicating the center of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital. The most accessible orbital for accepting electrons. | Concentrated on the nitro group, indicating the center of electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. ajchem-a.com | A smaller gap indicates higher chemical reactivity and lower kinetic stability. thaiscience.info |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. thaiscience.info The MEP map displays regions of negative and positive electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would show distinct regions of charge. The most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atoms of the nitro group, making this area susceptible to electrophilic attack. thaiscience.info Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amino group, identifying them as the most likely sites for nucleophilic attack. researchgate.net The aromatic ring itself would exhibit an intermediate potential, influenced by the electron-donating amino group and the electron-withdrawing nitro and ethyl groups. This visualization provides a clear picture of the molecule's charge landscape and reactivity patterns.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of intermolecular interactions. These forces dictate the crystal's stability, density, and macroscopic properties. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant interactions defining its crystal packing.

Hydrogen bonds are strong, directional intermolecular forces that play a primary role in the crystal engineering of nitroanilines. researchgate.net As previously mentioned, this compound is expected to exhibit a strong intramolecular N-H···O hydrogen bond, which is a defining characteristic of many 2-nitroaniline derivatives. acs.orgscispace.comnih.gov

Aromatic interactions, particularly π-π stacking, are non-covalent interactions that occur between the electron clouds of adjacent aromatic rings. researchgate.netrsc.org These interactions are fundamental to the packing of many aromatic compounds. In the crystal structure of this compound, the planar aromatic rings are likely to arrange themselves in a stacked fashion.

This stacking is often in a parallel-displaced or T-shaped configuration rather than a direct face-to-face alignment to minimize electrostatic repulsion. researchgate.net The presence of the electron-donating and electron-withdrawing groups on the ring can influence the nature of these interactions. In many nitroaniline derivatives, π-π stacking works in concert with hydrogen bonding to create a stable, three-dimensional supramolecular architecture. acs.orgnih.gov For instance, 2-nitroaniline derivatives are known to form pseudostacked structures that contribute significantly to their dimerization and crystal packing. acs.orgjyu.fiscispace.com

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

While a specific crystal structure for this compound is not publicly available in crystallographic databases, Hirshfeld surface analysis of closely related 2-nitroaniline derivatives provides significant insights into the expected intermolecular interactions that govern its crystal packing. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular contacts in a crystal.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance) onto this surface, regions of close intermolecular contacts can be identified. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

In studies of various 2-nitroaniline derivatives, Hirshfeld surface analysis reveals a consistent pattern of intermolecular interactions. acs.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For a typical substituted 2-nitroaniline, the dominant contributors to the crystal packing are:

H···H contacts: These are generally the most abundant interactions, often comprising the largest percentage of the Hirshfeld surface area due to the prevalence of hydrogen atoms on the molecular surface.

O···H/H···O contacts: These are indicative of hydrogen bonding, which plays a crucial role in the crystal cohesion of nitroanilines. The nitro group's oxygen atoms act as hydrogen bond acceptors, while the amine group's hydrogen atoms act as donors.

C···C contacts: These suggest the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal packing of planar aromatic compounds.

For a representative 2-nitroaniline derivative, the quantitative contributions of these interactions to the crystal packing are summarized in the table below. It is anticipated that this compound would exhibit a similar distribution of intermolecular contacts.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40-50% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~10-15% |

| C···C | ~5-10% |

| Other (e.g., N···H, O···C) | ~5% |

Computational Studies of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While specific computational investigations into the reaction mechanisms of this compound are not extensively documented, the general principles can be applied from studies on related aniline and nitroaromatic compounds.

Theoretical methods, particularly Density Functional Theory (DFT), are commonly employed to map the potential energy surface of a reaction. This allows for the characterization of reactants, products, intermediates, and transition states. For instance, in the study of atmospheric oxidation of aniline derivatives by hydroxyl radicals, computational methods have been used to determine the preferred reaction pathways, which can involve addition to the aromatic ring or hydrogen abstraction from the amino group. mdpi.com

A hypothetical computational study on the nitration of 4-ethylaniline (B1216643) to form this compound would likely involve the following steps:

Geometry Optimization: The structures of the reactants (4-ethylaniline, nitrating agent), intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that a calculated transition state connects the intended reactants and products.

Such studies provide valuable data on the thermodynamics and kinetics of the reaction, helping to predict reaction outcomes and optimize reaction conditions.

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting and validating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT methods, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide excellent agreement with experimental spectroscopic data for a wide range of organic molecules, including nitroaniline derivatives. jchps.comresearchgate.net

For this compound, a computational approach to predict its vibrational (IR) and NMR spectra would involve:

Geometry Optimization: The molecular structure of this compound would be optimized to its ground state geometry.

Vibrational Frequency Calculation: The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The calculated IR intensities also help in assigning the peaks in the experimental spectrum.

NMR Chemical Shift Calculation: The nuclear magnetic shieldings are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts are then determined by referencing the calculated shieldings to a standard, such as Tetramethylsilane (TMS).

The predicted spectra can be used to aid in the interpretation of experimental data, assign specific spectral features to corresponding molecular motions or chemical environments, and confirm the structure of the synthesized compound.

Below is a table showing representative calculated vibrational frequencies for a related molecule, 4-nitroaniline (B120555), which illustrates the type of data obtained from such theoretical studies. jchps.com

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) asymmetric | 3545 | 3485 | NH2 asymmetric stretch |

| ν(N-H) symmetric | 3436 | 3355 | NH2 symmetric stretch |

| ν(NO2) asymmetric | 1583 | 1501 | NO2 asymmetric stretch |

| ν(NO2) symmetric | 1315 | 1310 | NO2 symmetric stretch |

| ν(C-N) | 1273 | 1285 | C-NH2 stretch |

Advanced Applications of 4 Ethyl 2 Nitroaniline and Its Chemical Class

Role as Synthetic Intermediates in Industrial and Fine Chemical Production

The specific arrangement of functional groups on the benzene (B151609) ring of 4-Ethyl-2-nitroaniline makes it a valuable intermediate compound in organic synthesis. It serves as a starting point for constructing more complex molecules with desired functionalities for a range of industrial applications.

Precursors for Azo Dyes and Pigments

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries. nih.gov The synthesis of these dyes primarily involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound. nih.gov Nitroanilines are common precursors in this process. ijirset.comunb.ca

The general synthesis route for azo dyes involves converting a primary aromatic amine, such as a nitroaniline derivative, into a diazonium salt. nih.govatbuftejoste.com.ng This salt then acts as an electrophile, reacting with a coupling component like a phenol (B47542) or another aniline (B41778) to form the characteristic azo (-N=N-) linkage, which is responsible for the color of the dye. nih.gov The specific substituents on the aromatic rings, such as the ethyl and nitro groups in this compound, allow for the fine-tuning of the resulting dye's color, fastness, and solubility properties. While p-nitroaniline is frequently cited in the synthesis of various dyes, the principles of diazotization and coupling are broadly applicable to its derivatives. atbuftejoste.com.ngresearchgate.net For instance, substituted nitroanilines are crucial in producing disperse azo dyes, which are used for coloring synthetic fabrics. ijirset.com

Building Blocks for Pharmaceuticals and Agrochemicals

Nitro-containing compounds are significant in medicinal chemistry and are integral to numerous drugs. nih.govmdpi.commdpi.com The nitro group is a versatile functional group that can be transformed into other functionalities, making nitroaromatics like nitroanilines valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). mdpi.comfrontiersin.org Aniline and its derivatives are widely used in the preparation of pharmaceutical compounds. jchps.comumich.edu

The presence of the nitro group in a molecule can contribute to a range of biological activities, including antimicrobial and anticancer effects. mdpi.commdpi.com For example, Flutamide, a nonsteroidal antiandrogen used to treat prostate cancer, is a nitroaromatic compound. mdpi.com While direct evidence for this compound's use in specific commercial drugs is not prevalent in general literature, its chemical class is well-established in drug discovery and development. frontiersin.orgumich.edu

In the agrochemical sector, derivatives of substituted anilines are used in the creation of pesticides and herbicides. nbinno.com The structural motifs present in this compound are relevant to the synthesis of compounds designed to have specific biological effects on pests and weeds, contributing to crop protection and yield improvement. nbinno.com

Development of Advanced Materials

The electronic properties conferred by the nitro and amino groups on the aniline scaffold are exploited in the creation of advanced materials with specialized optical and electronic functionalities.

Organic-Inorganic Hybrid Materials Incorporating Nitroaniline Chromophores

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic matrices to create materials with enhanced or novel functionalities. researchgate.netnih.gov These materials are synthesized on a sub-micrometer or nanometer scale and can be categorized into two classes based on the nature of the interaction between the organic and inorganic components: Class I (weak interactions like van der Waals) and Class II (strong covalent bonds). nih.gov

Nitroaniline derivatives, acting as organic chromophores, can be incorporated into inorganic matrices, such as silica (B1680970), using methods like the sol-gel process. researchgate.netrsc.org This technique allows for the creation of hybrid materials at low temperatures, preserving the structure of the organic molecule. rsc.org For example, para-nitroaniline has been functionalized and used in the one-pot synthesis of chromophoric organic-inorganic hybrid xerogels. researchgate.net In these materials, the silica matrix protects the chromophore system, making them suitable for applications like pigments. researchgate.net The resulting materials can exhibit interesting optical properties, making them candidates for photoactive devices, sensors, and optical memories. researchgate.netrsc.org

N-Doped Graphenelike Nanostructures derived from Nitroanilines

Nitrogen-doping is a key strategy for tuning the electronic, catalytic, and mechanical properties of graphene and graphenelike materials. acs.org The incorporation of nitrogen atoms into the carbon lattice can alter the material's conductivity and chemical reactivity. mdpi.com

Researchers have successfully fabricated N-doped graphenelike nanostructures from p-nitroaniline-based foam. acs.orgnih.gov This process involves the thermal treatment of the foam to produce a carbon nanomaterial that contains nitrogen heteroatoms. acs.org The resulting nanostructures have been characterized using various techniques, including X-ray photoelectron spectroscopy (XPS), which confirms the presence of different nitrogen configurations (pyridinic, pyrrolic, and graphitic) within the graphene lattice. acs.orgmdpi.comnih.gov These N-doped materials show promise as effective nanofillers in polymer composites, improving their thermomechanical properties. nih.gov Their unique characteristics also suggest potential applications in energy storage, catalysis, and CO2 capture. nih.gov

| Property | Finding | Source |

| Doping Method | Derived from p-nitroaniline-based foam. | acs.orgnih.gov |

| Nitrogen Content | 6.02 at.% doping concentration achieved in some studies. | researchgate.net |

| Nitrogen Configuration | XPS analysis reveals pyridinic, pyrrolic, and graphitic nitrogen. | acs.orgresearchgate.net |

| Potential Applications | Nanofiller in composites, energy storage, catalysis, CO2 capture. | nih.gov |

Non-linear Optical (NLO) Materials with Nitroaniline Moieties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. tcichemicals.com This property is crucial for applications in photonics, including frequency conversion, optical switching, and data storage. jchps.comresearchgate.net Organic materials, particularly those with strong electron-donor and electron-acceptor groups connected by a π-conjugated system, often exhibit significant NLO properties. researchgate.netrasayanjournal.co.in

Nitroaniline and its derivatives are classic examples of such "push-pull" molecules, where the amino group (-NH2) acts as the electron donor and the nitro group (-NO2) as the electron acceptor. jchps.comrasayanjournal.co.in This intramolecular charge transfer characteristic leads to high molecular hyperpolarizability (β), a key measure of a molecule's NLO efficiency. jchps.comresearchgate.net While para-nitroaniline itself crystallizes in a centrosymmetric structure which cancels out second-order NLO effects in the bulk material, derivatives can be designed to crystallize in non-centrosymmetric space groups, enabling effects like second-harmonic generation (SHG). google.comdtic.mil For instance, 2-methyl-4-nitroaniline (B30703) (MNA) is a well-studied NLO material that overcomes this limitation. google.com The study of various nitroaniline derivatives continues to be a focus for developing new, highly efficient organic NLO materials. researchgate.netrasayanjournal.co.indntb.gov.ua

| Compound | NLO Property/Finding | Source |

| para-Nitroaniline (p-NA) | High molecular hyperpolarizability (β) due to push-pull structure. | jchps.comresearchgate.net |

| para-Nitroaniline (p-NA) | Crystallizes in a centrosymmetric phase, resulting in zero second-harmonic coefficients in bulk crystals. | google.com |

| 2-Methyl-4-nitroaniline (MNA) | A useful material in nonlinear devices for converting coherent optical radiation frequencies. | google.com |

| Nitroaniline Derivatives | Serve as models for systematic structure-property NLO studies. | researchgate.net |

Catalytic Applications Beyond Synthesis

The primary catalytic application involving nitroanilines is their reduction to form valuable aniline derivatives. This process is fundamental in various industrial syntheses. For instance, the catalytic hydrogenation of 4-nitroaniline (B120555) is a key step in the production of p-phenylenediamine, a vital monomer in the polymer industry and a significant component in the formulation of dyes. wikipedia.org This reduction is typically achieved using metal catalysts, such as iron or through catalytic hydrogenation processes. wikipedia.org

Research into the kinetics of such reactions is ongoing, with studies exploring the influence of different solvents and additives on the reaction rate. For example, the hydrogenation of 4-nitroaniline has been studied in aqueous solutions of propan-2-ol with acid or base additives, revealing that basic conditions can accelerate the reduction of the nitro group. researchgate.net The choice of catalyst support, such as amino-modified silica for palladium catalysts, has also been shown to significantly enhance catalytic activity and selectivity in the hydrogenation of 4-nitroaniline to 1,4-phenylenediamine. researchgate.net

While direct catalytic roles of nitroanilines themselves are not common, they are central to catalytic processes that produce other industrially significant compounds. The broader field of nitroaromatic compound reduction is also an area of active research, with photocatalytic methods using materials like TiO2 being explored for the conversion of nitrobenzene (B124822) to aniline. mdpi.com

Bio-sensing and Chromogenic Applications

The chromogenic properties of nitroanilines, particularly p-nitroaniline, are extensively utilized in the development of biosensors and colorimetric assays. These applications often rely on the enzymatic cleavage of a substrate that has been chemically modified to include a p-nitroanilide group. The release of the yellow-colored p-nitroaniline upon enzymatic action provides a visual and quantifiable signal.

A prominent application is in enzyme activity assays. sigmaaldrich.com Peptides or amino acids modified with p-nitroaniline serve as substrates for various proteases. The enzymatic hydrolysis of the amide bond releases p-nitroaniline, and the resulting color change, typically measured around 410 nm, allows for the determination of enzyme activity. sigmaaldrich.com This principle is applied in a wide range of biochemical research, including the study of enzymes like α-chymotrypsin and the development of drug delivery systems. sigmaaldrich.com

In the field of clinical diagnostics and quality control, chromogenic substrates based on p-nitroaniline are fundamental to the Limulus Amebocyte Lysate (LAL) test for the detection of bacterial endotoxins. bioprocessonline.comwakopyrostar.com In this assay, a series of enzymatic reactions triggered by the presence of endotoxins leads to the cleavage of a peptide-p-nitroanilide substrate, releasing the chromogenic p-nitroaniline. bioprocessonline.com This method is widely used in the pharmaceutical and food industries for quality control. wakopyrostar.comthaiscience.info Researchers have also synthesized and characterized various p-nitroanilide derivatives to act as potential chromogenic substrates for endotoxin (B1171834) detection. thaiscience.info

Furthermore, nitroanilines are targets for detection in environmental and biological samples. Fluorescence-based sensors have been developed for the sensitive and selective detection of p-nitroaniline. rsc.orgnih.gov For instance, a fluorescence capillary imprinted sensor has been shown to recognize p-nitroaniline with high specificity. rsc.org Another approach involves the use of mixed metal tungstate (B81510) nanocomposites as fluorometric sensors, where the fluorescence of the nanocomposite is quenched in the presence of p-nitroaniline, allowing for its quantification. nih.govmdpi.com

Molecular probes incorporating both chromogenic (p-nitroaniline) and fluorescent units have been designed for the detection of serine proteases. mdpi.com These dual-function probes can provide more detailed information about enzyme activity. The cleavage of the probe by different enzymes can release either p-nitroaniline, causing a color change, or a fluorophore, resulting in a fluorescent signal. mdpi.com

Table of Research Findings on Nitroaniline-Based Sensing

| Application Area | Analyte/Target | Sensing Principle | Key Findings |

| Enzyme Assays | Proteases | Chromogenic | Release of p-nitroaniline from a modified substrate allows for colorimetric determination of enzyme activity. sigmaaldrich.com |

| Endotoxin Detection | Bacterial Endotoxins | Chromogenic (LAL Test) | Enzymatic cascade triggered by endotoxins cleaves a p-nitroanilide substrate, producing a yellow color. bioprocessonline.comwakopyrostar.comthaiscience.info |

| Environmental/Biological | p-Nitroaniline | Fluorescence | A fluorescence capillary imprinted sensor provides sensitive and selective detection. rsc.org |

| Environmental/Biological | p-Nitroaniline | Fluorescence Quenching | Mixed metal tungstate nanocomposites exhibit fluorescence quenching in the presence of p-nitroaniline. nih.govmdpi.com |

| Protease Detection | Serine Proteases | Dual Chromogenic/Fluorescent | A molecular probe releases p-nitroaniline (chromogenic) and/or a fluorophore upon cleavage by different proteases. mdpi.com |

Environmental and Toxicological Research on Nitroanilines

Environmental Fate and Degradation Studies of Nitroaromatic Compounds

Nitroaromatic compounds, including 4-Ethyl-2-nitroaniline, are primarily released into the environment from anthropogenic activities. nih.gov Their presence in soil and water poses a significant environmental concern due to their persistence and potential toxicity. researchgate.netresearchgate.net

The environmental persistence of nitroaromatic compounds is largely attributed to the presence of the nitro group on the aromatic ring, which makes them resistant to chemical and biological degradation. researchgate.netresearchgate.net These compounds can persist in the environment for extended periods, leading to potential long-term contamination of soil and groundwater. researchgate.netresearchgate.net Studies have shown that nitroanilines, in particular, can be highly stable in the environment. researchgate.net For instance, in one study, 3-nitroaniline (B104315) showed no degradation in a soil inoculum even after 64 days of incubation. epa.gov Similarly, 4-nitroaniline (B120555) was not degraded after 50 days using activated sludge. nih.gov The persistence of these compounds is a key factor in their potential to cause long-term ecological and health problems. researchgate.net

The degradation of nitroaromatic compounds in the environment can occur through various chemical pathways, both abiotic and biotic.

Abiotic Degradation: Photodegradation is a significant abiotic pathway for the breakdown of nitroaromatic compounds in aqueous environments. nih.gov The UV/H2O2 process, for example, has been shown to effectively degrade nitrobenzene (B124822) and nitrophenols. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to the formation of various intermediates such as nitrophenols, nitrohydroquinone, and eventually smaller organic acids and inorganic ions. nih.gov The solar photo-Fenton process is another advanced oxidation process that has demonstrated high efficiency in degrading p-nitroaniline in water, achieving over 98% degradation within 30 minutes under optimal conditions. nih.govepa.gov

Biotic Degradation: Microbial degradation plays a crucial role in the natural attenuation of nitroaromatic compounds. nih.gov Under anaerobic conditions, bacteria can reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates. nih.govarizona.edu Aerobic bacteria have also been identified that can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. nih.govresearchgate.net For example, a strain of Pseudomonas was found to degrade N-methyl-4-nitroaniline, forming intermediates such as 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol. researchgate.net Fungi, like Phanerochaete chrysosporium, are also capable of mineralizing various nitroaromatic compounds. nih.gov

A summary of key degradation pathways and intermediates is presented in the table below.

| Degradation Pathway | Key Reactants/Conditions | Major Intermediates | Final Products |

| Photodegradation (UV/H2O2) | UV light, Hydrogen Peroxide | Nitrophenols, Nitrohydroquinone, Nitrocatechol, Benzoquinone | Formic acid, Glyoxylic acid, Maleic acid, Oxalic acid, Nitrate/Nitrite (B80452) ions |

| Solar Photo-Fenton | Sunlight, H2O2, Fe(II) ions | - | Destruction of conjugated pi systems |

| Anaerobic Biodegradation | Anaerobic bacteria | Nitroso and hydroxylamino intermediates | Aromatic amines |

| Aerobic Biodegradation | Aerobic bacteria (e.g., Pseudomonas sp.) | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol | Carbon dioxide, water, and inorganic ions |

Photocatalysis has emerged as a promising technology for the remediation of water contaminated with nitroanilines and other nitroaromatic compounds. researchgate.net This advanced oxidation process utilizes semiconductor materials, such as titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generate reactive oxygen species that can completely mineralize organic pollutants. researchgate.netmdpi.com

Several studies have demonstrated the effectiveness of photocatalysis for the degradation of nitroanilines. For instance, the photocatalytic degradation of 4-nitroaniline using TiO2 suspensions has been investigated using both artificial and solar radiation. researchgate.net The process was found to be influenced by factors such as catalyst loading, pH, and the presence of other ions. researchgate.net Intermediates identified during the degradation of 4-nitroaniline include p-aminophenol, p-benzoquinone, and hydroquinone. researchgate.net Similarly, the photocatalytic reduction of nitrobenzene to aniline (B41778) has been achieved using TiO2-based photocatalysts. mdpi.com

The table below summarizes findings from various photocatalytic remediation studies on nitroaromatic compounds.

| Photocatalyst | Target Compound | Light Source | Key Findings |

| TiO2 (rutile) | 4-nitroaniline | Artificial and Solar UV | Demonstrated better activity than ZnO or TiO2 (anatase). researchgate.net |

| Ag/Cu2O | Nitrobenzene | Visible Light | Effective mineralization of nitrobenzene, with sulfate (B86663) radicals being the predominant oxidant. mdpi.com |

| N-doped TiO2/s-PS aerogels | Organic dyes | Visible Light | Successful degradation of organic dyes in wastewater. mdpi.com |

| Cl-CuO/g-C3N4 | 4-nitrophenol (B140041) | Xe arc lamp | Achieved approximately 92% degradation of 20 ppm of 4-nitrophenol in 100 minutes. rsc.org |

In situ remediation technologies offer a less disruptive and often more cost-effective approach to cleaning up contaminated groundwater and soil compared to traditional excavation and ex-situ treatment methods. peak-environmental.comepa.gov For aquifers contaminated with nitroaromatic compounds, several in situ techniques have been explored.

One approach is in situ bioremediation , which involves stimulating indigenous microorganisms to degrade contaminants. epa.gov This can be achieved by introducing oxygen (for aerobic degradation) or other electron acceptors and donors (for anaerobic degradation) into the subsurface. epa.govregenesis.com A field-scale pilot study demonstrated the effectiveness of injecting an Oxygen Release Compound (ORC®) to facilitate the aerobic bioremediation of nitrochlorobenzene, 2-nitroaniline (B44862), and o-chloroaniline in a low-permeability aquifer. regenesis.com

Another technique is the creation of an in situ reactive zone (IRZ) , where chemical reactants are injected into the pollution plume to intercept and degrade contaminants. iwaponline.com Nanoscale zero-valent iron (NZVI) has been investigated for the in situ remediation of nitrobenzene-contaminated aquifers, showing effective degradation of the pollutant. researchgate.netiwaponline.com

Groundwater circulation wells (GCWs) can be used in conjunction with other technologies like bioremediation to enhance the treatment of contaminated aquifers. clu-in.org GCWs create a circulation pattern in the aquifer, drawing water through a well for treatment and then reintroducing it, which can improve the distribution of amendments and contact between contaminants and remedial agents. clu-in.org

Mechanistic Studies of Biological Activity (excluding dosage/administration)

Nitroaromatic compounds exhibit a broad spectrum of biological activities, including antibacterial and antiviral properties. encyclopedia.pubnih.gov The mechanism of action is often linked to the reduction of the nitro group within the target organism.

Antibacterial Mechanisms: The antibacterial activity of many nitro compounds is believed to stem from the intracellular reduction of the nitro group, which generates toxic intermediates such as nitroso and superoxide (B77818) species. encyclopedia.pubscielo.br These reactive intermediates can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately cell death. encyclopedia.pub For example, 5-nitroimidazole derivatives require intercellular reduction to form a nitro anion radical, which is the active antimicrobial agent. encyclopedia.pub

The presence of a nitro group can significantly enhance the antibacterial potency of certain molecules. For instance, the nitro group at the C-5 position in the furan (B31954) ring is crucial for the antibacterial activity of nitrofurans. mdpi.com Some metal complexes with ligands derived from 4-nitro-1,2-phenylenediamine have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Mechanisms: The antiviral activity of some nitroaromatic compounds has also been reported. While the precise mechanisms are not always fully elucidated, they are often related to the generation of reactive nitrogen species, such as nitric oxide (NO). nih.gov NO is known to have antiviral effects against a range of DNA and RNA viruses. nih.govmdpi.com The antiviral action of NO can involve the inactivation of viral proteins through nitrosylation, thereby inhibiting key enzymes required for viral replication. mdpi.com

For instance, new derivatives of 1-[(2-aminophenyl)thio]-1-phenyl-2-nitrobutane have demonstrated significant antiviral activity, being almost 100 times more active than the standard antiviral drug acyclovir (B1169) in one study. nih.gov

Research on Antineoplastic and Anticancer Mechanisms